

# Commercial Suppliers and Research Applications of Dapivirine-d11: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dapivirine-d11

Cat. No.: B588875

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of **Dapivirine-d11**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Dapivirine. This document is intended to serve as a valuable resource for researchers in pharmacology, virology, and drug metabolism, as well as professionals involved in the development of antiviral therapeutics.

## Introduction to Dapivirine and its Deuterated Analog

Dapivirine is a potent NNRTI that specifically targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), thereby inhibiting its replication.<sup>[1][2]</sup> Its deuterated form, **Dapivirine-d11**, is a stable isotope-labeled compound that serves as an invaluable tool in bioanalytical studies. The incorporation of eleven deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from the unlabeled drug by mass spectrometry. This property makes **Dapivirine-d11** an ideal internal standard for the accurate quantification of Dapivirine in various biological matrices.

## Commercial Availability of Dapivirine-d11

**Dapivirine-d11** is available for research purposes from several specialized chemical suppliers. While catalog availability and stock levels may vary, the following companies are recognized as

potential sources:

- Santa Cruz Biotechnology, Inc.
- US Biological Life Sciences
- Alfa Chemistry
- Toronto Research Chemicals (TRC)
- Cayman Chemical

Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, pricing, and to request a certificate of analysis.

## Technical Data and Specifications

Detailed technical specifications for **Dapivirine-d11**, including purity and isotopic enrichment, are critical for its effective use in quantitative assays. While specific values should be obtained from the supplier's certificate of analysis for a particular lot, representative data for the non-deuterated Dapivirine can provide a useful reference.

Table 1: Representative Technical Data for Dapivirine

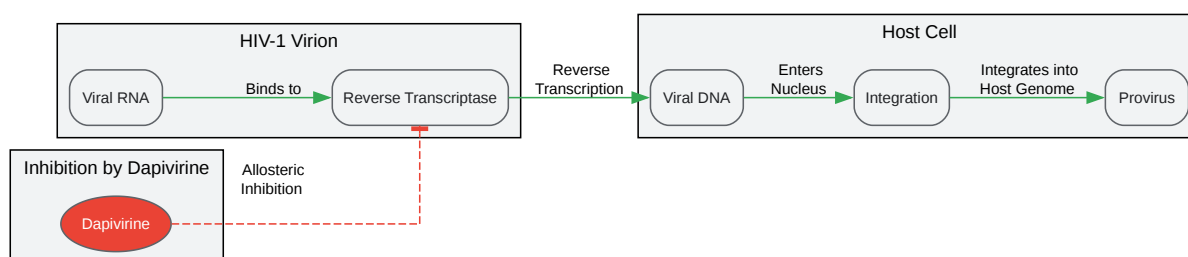
Parameter	Value	Source
Purity	≥98%	Cayman Chemical[3]
Molecular Formula	C20H19N5	Cayman Chemical[3]
Molecular Weight	329.4 g/mol	Cayman Chemical[3]
Formulation	A crystalline solid	Cayman Chemical[3]
Solubility (DMF)	~0.3 mg/mL	Cayman Chemical[3][4]
Solubility (DMSO)	~0.2 mg/mL	Cayman Chemical[3][4]
Storage	-20°C	Cayman Chemical[3][4]
Stability	≥ 4 years	Cayman Chemical[3][4]

Table 2: Chemical Identifiers for **Dapivirine-d11**

Identifier	Value
CAS Number	1329613-10-6[5][6]
Molecular Formula	C <sub>20</sub> H <sub>8</sub> D <sub>11</sub> N <sub>5</sub> [5]
Molecular Weight	340.47 g/mol [5]

## Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Dapivirine, as an NNRTI, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme.[7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.[7] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the integration of the viral genetic material into the host cell's genome and halting the replication cycle.[3][8][9]



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Caption: Mechanism of HIV-1 replication and its inhibition by Dapivirine.

# Experimental Protocol: Quantification of Dapivirine in Biological Matrices using Dapivirine-d11 as an Internal Standard

The following protocol provides a general methodology for the quantification of Dapivirine in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Dapivirine-d11** as an internal standard.<sup>[10][11]</sup> This method is crucial for pharmacokinetic and drug metabolism studies.

## 5.1. Materials and Reagents

- Dapivirine analytical standard
- **Dapivirine-d11** internal standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological matrix (e.g., human plasma)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system with an electrospray ionization (ESI) source

## 5.2. Sample Preparation

- Spiking of Internal Standard: To 100  $\mu$ L of the biological sample (e.g., plasma) in a microcentrifuge tube, add a specific amount (e.g., 10  $\mu$ L of a 100 ng/mL solution) of

**Dapivirine-d11** in methanol.

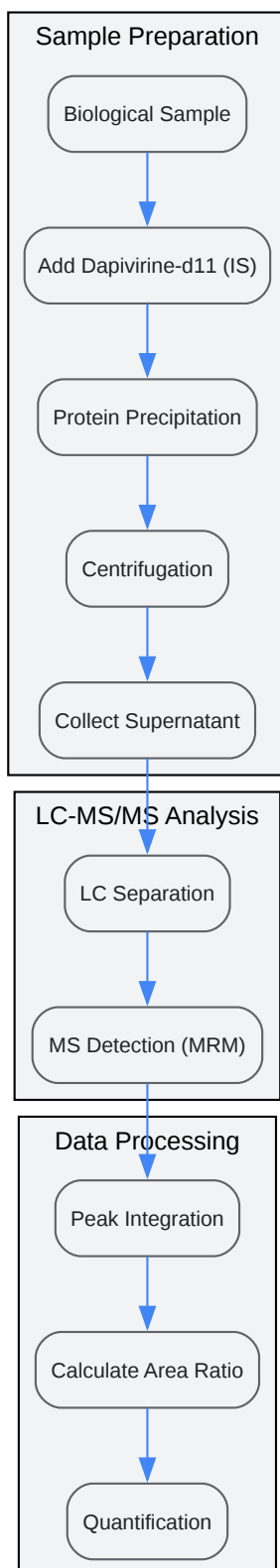
- Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

### 5.3. LC-MS/MS Analysis

- Chromatographic Separation:
  - Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient: A suitable gradient elution to separate Dapivirine and **Dapivirine-d11** from matrix components.
  - Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
  - Injection Volume: 5-10 µL.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dapivirine and **Dapivirine-d11**. These transitions need to be optimized on the specific mass spectrometer being used.

#### 5.4. Data Analysis

- Quantify the concentration of Dapivirine in the samples by calculating the peak area ratio of Dapivirine to **Dapivirine-d11** and comparing it to a standard curve prepared in the same biological matrix.



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Caption: Experimental workflow for Dapivirine quantification.

## Conclusion

**Dapivirine-d11** is a critical tool for researchers engaged in the preclinical and clinical development of Dapivirine. Its commercial availability enables the development of robust and reliable bioanalytical methods essential for understanding the pharmacokinetics, safety, and efficacy of this important anti-HIV agent. The information and protocols provided in this guide are intended to facilitate the effective use of **Dapivirine-d11** in a research setting. For specific applications and troubleshooting, it is recommended to consult the relevant scientific literature and the technical support of the respective suppliers.

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